molecular formula C10H17NO2 B13184649 3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one

Cat. No.: B13184649
M. Wt: 183.25 g/mol
InChI Key: UBZYFHMCUSLKEI-UHFFFAOYSA-N
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Description

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural products and synthetic compounds. The presence of the pyrrolidin-2-one moiety in various drugs and natural compounds has garnered significant attention due to its potential therapeutic applications .

Preparation Methods

The synthesis of 3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. Additionally, it has applications in the pharmaceutical industry as a building block for drug development .

Mechanism of Action

The mechanism of action of 3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and pyrrolizines. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity. Similar compounds include pyrrolidin-2-one, pyrrolidine-2,5-diones, and prolinol .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-[2-(1-hydroxycyclobutyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C10H17NO2/c12-9-8(3-7-11-9)2-6-10(13)4-1-5-10/h8,13H,1-7H2,(H,11,12)

InChI Key

UBZYFHMCUSLKEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCC2CCNC2=O)O

Origin of Product

United States

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